molecular formula Na2 B8443419 Disodium CAS No. 25681-79-2

Disodium

Cat. No. B8443419
CAS RN: 25681-79-2
M. Wt: 45.9795386 g/mol
InChI Key: QXNVGIXVLWOKEQ-UHFFFAOYSA-N
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Patent
US04642240

Procedure details

Anthranilic acid is heated with concentrated sulfuric acid to 180° C. for 1 hour, after which the acid is neutralized with sodium carbonate solution. Evaporation of the water yields the disodium salt of the title compound. Structural verification was obtained by carbon magnetic resonance, proton magnetic resonance and infra-red analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[S:11](=O)(=[O:14])([OH:13])[OH:12].C(=O)([O-])[O-].[Na+:20].[Na+:21]>>[Na:20][Na:21].[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([S:11]([OH:14])(=[O:13])=[O:12])=[CH:8][C:2]=1[C:1]([OH:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the water

Outcomes

Product
Name
Type
product
Smiles
[Na][Na]
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04642240

Procedure details

Anthranilic acid is heated with concentrated sulfuric acid to 180° C. for 1 hour, after which the acid is neutralized with sodium carbonate solution. Evaporation of the water yields the disodium salt of the title compound. Structural verification was obtained by carbon magnetic resonance, proton magnetic resonance and infra-red analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[S:11](=O)(=[O:14])([OH:13])[OH:12].C(=O)([O-])[O-].[Na+:20].[Na+:21]>>[Na:20][Na:21].[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([S:11]([OH:14])(=[O:13])=[O:12])=[CH:8][C:2]=1[C:1]([OH:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the water

Outcomes

Product
Name
Type
product
Smiles
[Na][Na]
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.